molecular formula C15H12ClFN2O4 B2527863 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide CAS No. 1105227-99-3

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide

Cat. No.: B2527863
CAS No.: 1105227-99-3
M. Wt: 338.72
InChI Key: VZWWVGVIOCDQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide typically involves multiple steps:

    Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.

    Etherification: The fluorophenoxy group is attached through an etherification reaction, typically involving the reaction of a phenol derivative with an alkyl halide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: Formation of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-chlorophenoxy)ethyl]-3-nitrobenzamide
  • 4-chloro-N-[2-(4-bromophenoxy)ethyl]-3-nitrobenzamide
  • 4-chloro-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide

Uniqueness

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWWVGVIOCDQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.